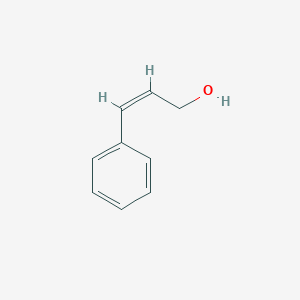

(Z)-3-Phenyl-2-propen-1-ol

Descripción general

Descripción

(Z)-3-Phenyl-2-propen-1-ol, also known as cinnamyl alcohol, is an organic compound with the molecular formula C9H10O. It is a colorless liquid with a pleasant, floral odor and is commonly found in the essential oils of cinnamon, hyacinth, and other plants. This compound is widely used in the fragrance and flavor industries due to its aromatic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (Z)-3-Phenyl-2-propen-1-ol can be synthesized through several methods. One common method involves the reduction of cinnamaldehyde using sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction typically takes place in an alcohol solvent such as ethanol or methanol at room temperature.

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of cinnamaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a solvent like ethanol at elevated temperatures and pressures to achieve high yields.

Análisis De Reacciones Químicas

Types of Reactions: (Z)-3-Phenyl-2-propen-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to cinnamaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: It can be further reduced to 3-phenyl-1-propanol using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Tosyl chloride (TsCl) in pyridine to form tosylate, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed:

Oxidation: Cinnamaldehyde.

Reduction: 3-Phenyl-1-propanol.

Substitution: Various substituted cinnamyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Cinnamyl alcohol has been studied for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that cinnamyl alcohol possesses antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food and cosmetic products .

- Anti-inflammatory Effects : Cinnamyl alcohol has shown promise in reducing inflammation in animal models. In a study published in the Journal of Ethnopharmacology, it was found to inhibit the production of pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases .

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which can help mitigate oxidative stress-related diseases. In vitro studies have shown that cinnamyl alcohol can scavenge free radicals effectively .

Food Industry Applications

Cinnamyl alcohol is utilized as a flavoring agent in the food industry due to its sweet and balsamic flavor profile:

- Flavor Enhancer : It is commonly used in baked goods, confectionery, and beverages. Its natural origin makes it a preferred choice over synthetic flavoring agents.

- Preservative : Due to its antimicrobial properties, cinnamyl alcohol can be incorporated into food products to extend shelf life while maintaining safety and quality .

Cosmetic Applications

In cosmetics, cinnamyl alcohol serves multiple roles:

- Fragrance Component : Its pleasant aroma makes it a popular ingredient in perfumes and scented products. It enhances the overall scent profile of cosmetic formulations.

- Skin Conditioning Agent : Cinnamyl alcohol is included in skincare products for its moisturizing properties. It helps improve skin texture and hydration levels .

- Safety Profile : Studies indicate that cinnamyl alcohol has low toxicity when used in cosmetic formulations; however, it may cause skin irritation in sensitive individuals .

Case Study 1: Antimicrobial Efficacy

A study conducted at the University of California tested the antimicrobial efficacy of cinnamyl alcohol against foodborne pathogens. Results showed significant inhibition of bacterial growth, supporting its use as a natural preservative in meat products.

Case Study 2: Anti-inflammatory Research

A research team at Harvard Medical School investigated the anti-inflammatory effects of cinnamyl alcohol on human cell lines. The findings indicated a reduction in inflammatory markers, suggesting potential applications in treating conditions like arthritis.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial, anti-inflammatory | Effective against S. aureus, reduces inflammation |

| Food Industry | Flavoring agent, preservative | Enhances flavor and extends shelf life |

| Cosmetics | Fragrance component, skin conditioner | Moisturizing effects; low toxicity |

Mecanismo De Acción

The mechanism of action of (Z)-3-Phenyl-2-propen-1-ol involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.

Comparación Con Compuestos Similares

(Z)-3-Phenyl-2-propen-1-ol can be compared with other similar compounds such as:

Cinnamaldehyde: Both compounds share a similar structure, but cinnamaldehyde has an aldehyde group instead of a hydroxyl group. Cinnamaldehyde is more reactive in oxidation reactions.

3-Phenyl-1-propanol: This compound is the fully reduced form of this compound and lacks the double bond. It has different chemical reactivity and applications.

Eugenol: Eugenol has a similar aromatic structure but contains a methoxy group and an allyl group. It is also used in the fragrance industry and has antimicrobial properties.

Actividad Biológica

(Z)-3-Phenyl-2-propen-1-ol, also known as cinnamyl alcohol, is a compound belonging to the class of phenolic compounds. Its biological activity has garnered interest due to its potential therapeutic applications and effects on various biological systems. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.175 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 250 °C |

| Melting Point | 34 °C |

| Flash Point | 124.8 °C |

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is vital in preventing cellular damage and may contribute to its therapeutic effects in various diseases .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, potentially reducing inflammation-related conditions. It has been shown to downregulate pro-inflammatory cytokines and enzymes involved in inflammation .

- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This property makes it a candidate for use in food preservation and as a natural preservative in cosmetics .

- Regulation of Lipid Metabolism : Studies have shown that this compound can influence lipid metabolism by modulating the expression of genes involved in adipogenesis. It inhibits the differentiation of preadipocytes into adipocytes, showcasing potential anti-obesity effects .

Case Studies

- Obesity Management : A study by Hwang et al. (2017) demonstrated that this compound inhibits adipocyte differentiation in 3T3-L1 cells by downregulating adipogenic transcription factors, suggesting its potential use in obesity management therapies .

- Skin Health : Due to its antimicrobial and anti-inflammatory properties, this compound has been investigated for use in skincare products to treat acne and other inflammatory skin conditions .

- Food Preservation : The compound's antimicrobial properties have led to its exploration as a natural preservative in food products, providing an alternative to synthetic preservatives while offering health benefits .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antioxidant Activity : A study found that the compound effectively scavenged free radicals, thus protecting cellular components from oxidative damage .

- Inhibition of Adipogenesis : Research indicates that this compound reduces lipid accumulation in adipocytes, which could be beneficial for weight management strategies .

Propiedades

IUPAC Name |

(Z)-3-phenylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCCDEMITAIZTP-DAXSKMNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4510-34-3 | |

| Record name | cis-Cinnamyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4510-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamyl alcohol, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMYL ALCOHOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT636Q443X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.